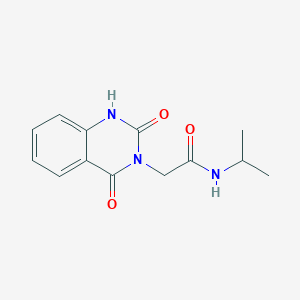
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide” belongs to the class of organic compounds known as quinazolines which are compounds containing a quinazoline moiety, which is a bicyclic heterocycle made up of two fused benzene and pyrimidine rings .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques like NMR (Nuclear Magnetic Resonance), IR (Infrared Spectroscopy), and Mass spectrometry. These techniques can provide information about the functional groups present in the molecule and their arrangement .Chemical Reactions Analysis
The chemical reactions of this compound would largely depend on the functional groups present in the molecule. The amide group (-CONH2) is typically quite stable but can undergo hydrolysis under acidic or basic conditions. The quinazoline ring is also relatively stable but can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and functional groups would influence properties like solubility, melting point, boiling point, and stability .Aplicaciones Científicas De Investigación
Antitumor Properties
Quinazolin-4(1H)-ones, including derivatives of 2,3-dihydroquinazolin-4(1H)-one, exhibit antitumor activity . Researchers have investigated their potential as chemotherapeutic agents, targeting cancer cells and inhibiting tumor growth. The compound’s structural features make it an interesting candidate for further exploration in cancer research.
Antioxidant and Anticancer Effects
Studies have highlighted the antioxidant and anticancer properties of quinazolin-4(1H)-ones . These compounds may help protect cells from oxidative stress and contribute to cancer prevention. Investigating their mechanisms of action and optimizing their efficacy could lead to novel therapeutic strategies.
Antibacterial Applications
Quinazolin-4(1H)-ones, including our compound of interest, have demonstrated antibacterial activity . Researchers have explored their potential as antimicrobial agents against various bacterial strains. Understanding their mode of action and optimizing their selectivity could contribute to the development of new antibiotics.
Antifungal Properties
The compound’s quinazolinone scaffold has also been investigated for antifungal activity . Fungal infections pose a significant health challenge, and novel antifungal agents are urgently needed. Further studies on the compound’s efficacy, safety, and mechanisms of action are warranted.
Anticonvulsant Effects
Quinazolin-4(1H)-ones have been evaluated for their anticonvulsant properties . Epilepsy and other seizure disorders affect millions worldwide, and identifying new anticonvulsant drugs remains a priority. Our compound could be a valuable addition to the existing arsenal of antiepileptic medications.
5-Hydroxytryptamine (5-HT) Receptor Ligand
Quinazolin-4(1H)-ones, including our compound, have been studied as ligands for 5-HT receptors . These receptors play crucial roles in neurotransmission and mood regulation. Investigating the compound’s affinity for specific 5-HT receptor subtypes could provide insights into its potential therapeutic applications.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-8(2)14-11(17)7-16-12(18)9-5-3-4-6-10(9)15-13(16)19/h3-6,8H,7H2,1-2H3,(H,14,17)(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDMWIUHCZGVKHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C(=O)C2=CC=CC=C2NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-1H-quinazolin-3-yl)-N-propan-2-ylacetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[3-(2-chlorobenzyl)-4-oxo-3,4-dihydro-5H-pyrimido[5,4-b]indol-5-yl]-N-(5-chloro-2-methoxyphenyl)acetamide](/img/structure/B2665924.png)
![2-[8-fluoro-5-(3-methylbenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]quinolin-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2665925.png)
![(E)-2-cyano-3-(4-methoxyphenyl)-N-[4-(3,4,5,6-tetrahydro-2H-azepin-7-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2665926.png)
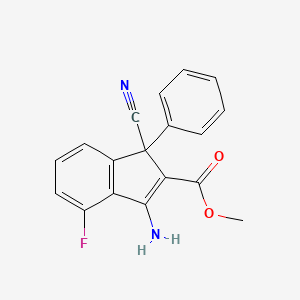
![N-[(1-Oxo-3,4-dihydro-2H-isoquinolin-7-yl)methyl]but-2-ynamide](/img/structure/B2665928.png)

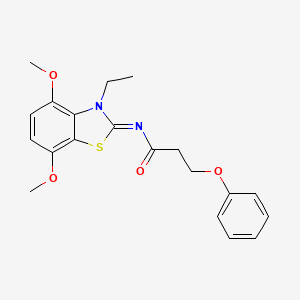
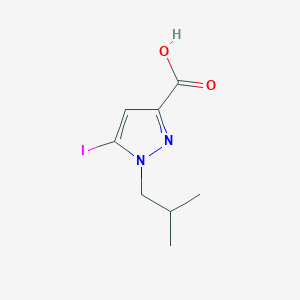

![ethyl 5-(3-methoxyphenyl)-7-methyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2665936.png)
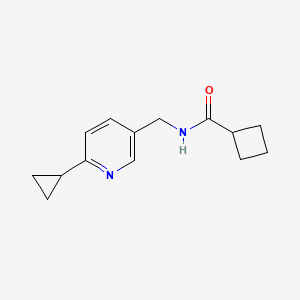
![4-((4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)methyl)-N-(4-sulfamoylphenethyl)benzamide](/img/structure/B2665941.png)
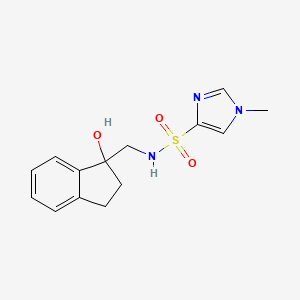
![N-(4-chlorophenyl)-2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2665946.png)